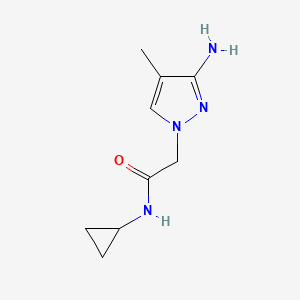![molecular formula C13H12N2O2 B13080708 Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate](/img/structure/B13080708.png)
Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic organic chemistry. This compound is part of the pyrazoloquinoline family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a fused pyrazole and quinoline ring system, contributes to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate typically involves the reaction of pyrazole derivatives with quinoline precursors under specific conditions. One common method includes the regioselective iodination of pyrazolo[1,5-a]quinoline derivatives followed by carbonylation catalyzed with palladium complexes under pressure in methanol solution . The resulting intermediate is then transformed into the desired carboxylate ester through alkaline hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the process, ensuring consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed: The major products formed from these reactions include substituted pyrazoloquinoline derivatives, which can exhibit enhanced biological activity and improved pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex heterocyclic compounds and as a building block for combinatorial chemistry.
Biology: The compound is used in the study of enzyme inhibition, receptor binding, and signal transduction pathways.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: The compound is utilized in the development of new materials, agrochemicals, and pharmaceuticals
Mecanismo De Acción
The mechanism of action of methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .
Comparación Con Compuestos Similares
- Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylate
- Dihydropyrazolo[1,5-a]pyrimidine derivatives
- Pyrazolo[5,4-h]quinazolines
Comparison: Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate stands out due to its unique fused ring system, which imparts distinct electronic and steric properties. This uniqueness contributes to its diverse reactivity and potential for therapeutic applications. Compared to similar compounds, it offers a broader range of chemical transformations and biological activities, making it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C13H12N2O2 |
|---|---|
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)11-8-10-7-6-9-4-2-3-5-12(9)15(10)14-11/h2-5,8H,6-7H2,1H3 |
Clave InChI |
YKTSGDNDISNXTN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NN2C(=C1)CCC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(5-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrol-4-yl)(phenyl)methanol](/img/structure/B13080642.png)
![3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13080653.png)

![tert-Butyl7-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13080659.png)




![2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13080697.png)

